Chromatographic Differentiation: Relative Retention Time (RRT) vs. Solriamfetol API and Other Process Impurities
Under the validated UPLC-UV conditions described by Al-Rifai et al. (2023), the target compound (Imp. 1) exhibits a Relative Retention Time (RRT) of 1.6 relative to the Solriamfetol API peak. This is quantitatively distinct from all other characterized Solriamfetol process impurities: Imp. 8 (RRT 2.1), Imp. 2 (RRT 2.7), and Imp. 6 (RRT 4.1) [1]. This specific RRT value serves as the primary identifier for this impurity in pharmacopeial monographs and validated analytical methods, making it irreplaceable for system suitability and identity confirmation.
| Evidence Dimension | Relative Retention Time (RRT) on Kinetex Polar C18 column (100 mm × 2.1 mm, 2.6 µm) under gradient elution with 0.1% aqueous perchloric acid, detection at 210 nm |
|---|---|
| Target Compound Data | RRT = 1.6 (Imp. 1) |
| Comparator Or Baseline | Solriamfetol API: RRT = 1.0; Imp. 8: RRT = 2.1; Imp. 2: RRT = 2.7; Imp. 6: RRT = 4.1 |
| Quantified Difference | ΔRRT (vs. API) = +0.6; ΔRRT (vs. nearest impurity, Imp. 8) = -0.5 |
| Conditions | UPLC-UV, Kinetex Polar C18, 30°C, gradient elution, 210 nm detection |
Why This Matters
Quantitative RRT differentiation ensures unambiguous identification and quantification of this specific process impurity, a prerequisite for ICH-compliant method validation and ANDA submission; no other analog can substitute for this peak.
- [1] Al-Rifai, N., et al. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Journal of Pharmaceutical Analysis 13, 403–411 (2023). View Source
